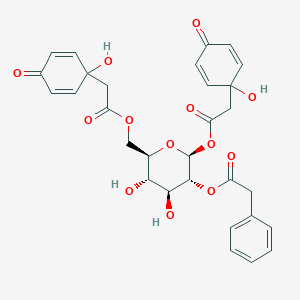
Jacaglabroside B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Jacaglabroside B is a naturally occurring compound found in the genus Jacaranda, specifically in the leaves of Jacaranda glabra. It belongs to the class of phenylethanoid glucosides and has been studied for its various biological activities, including anticancer and antimicrobial properties .
準備方法
The preparation of Jacaglabroside B typically involves extraction from the leaves of Jacaranda glabra. The leaves are dried, powdered, and subjected to solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
化学反応の分析
Jacaglabroside B undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically quinones, alcohols, and substituted phenolic compounds .
科学的研究の応用
Chemistry: It serves as a model compound for studying phenylethanoid glucosides and their chemical behavior.
Biology: It has shown significant antimicrobial activity against various bacterial strains.
Medicine: Research indicates its potential as an anticancer agent, particularly against small cell lung cancer.
Industry: It is being explored for its antioxidant properties, which could be useful in food preservation and cosmetics
作用機序
The mechanism of action of Jacaglabroside B involves its interaction with cellular targets such as enzymes and receptors. It exerts its effects by modulating oxidative stress pathways and inhibiting the growth of cancer cells. The molecular targets include various kinases and transcription factors involved in cell proliferation and apoptosis .
類似化合物との比較
Jacaglabroside B is unique among phenylethanoid glucosides due to its specific structural features and biological activities. Similar compounds include:
Jacaglabroside A: More cytotoxic compared to this compound.
Jacaglabroside C and D: Similar in structure but differ in their biological activities and cytotoxicity levels
特性
分子式 |
C30H30O13 |
|---|---|
分子量 |
598.5 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetyl]oxy-6-[[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetyl]oxymethyl]oxan-3-yl] 2-phenylacetate |
InChI |
InChI=1S/C30H30O13/c31-19-6-10-29(38,11-7-19)15-23(34)40-17-21-25(36)26(37)27(42-22(33)14-18-4-2-1-3-5-18)28(41-21)43-24(35)16-30(39)12-8-20(32)9-13-30/h1-13,21,25-28,36-39H,14-17H2/t21-,25-,26+,27-,28+/m1/s1 |
InChIキー |
AIFVFVGRWAMEBM-GSQIWVKLSA-N |
異性体SMILES |
C1=CC=C(C=C1)CC(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)CC3(C=CC(=O)C=C3)O)COC(=O)CC4(C=CC(=O)C=C4)O)O)O |
正規SMILES |
C1=CC=C(C=C1)CC(=O)OC2C(C(C(OC2OC(=O)CC3(C=CC(=O)C=C3)O)COC(=O)CC4(C=CC(=O)C=C4)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


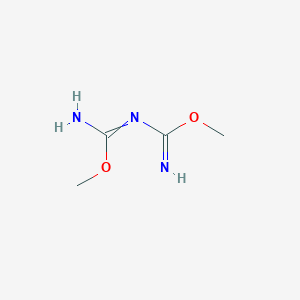

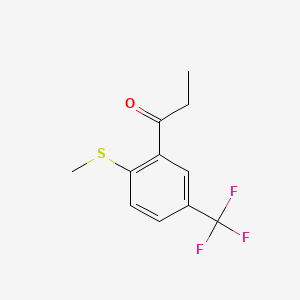
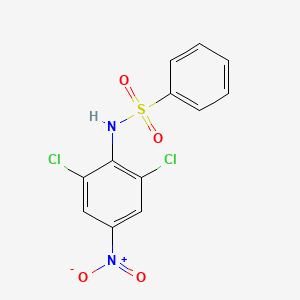

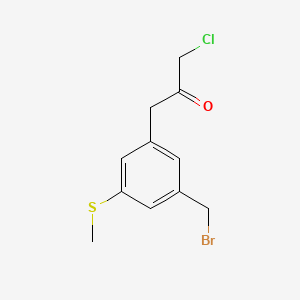

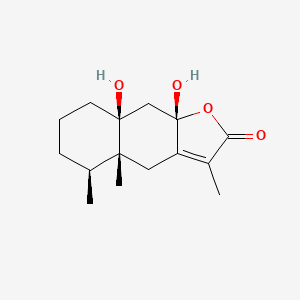
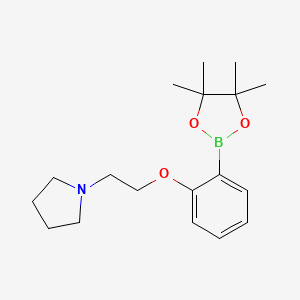
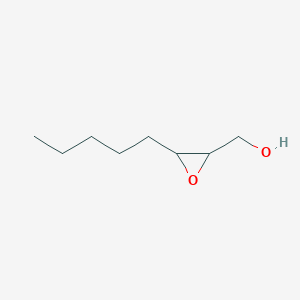

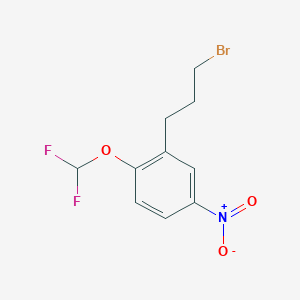
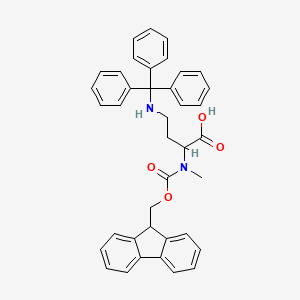
![1-azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate](/img/structure/B14074799.png)
